N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(10-14-8-9-21-12-14)19-18(20)17-7-6-15-4-2-3-5-16(15)11-17/h2-9,11-13H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYBQSXCUSYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the naphthalene moiety through a coupling reaction. The carboxamide group is then introduced via an amide formation reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the furan ring yields furanones, while reduction of the carboxamide group produces amines .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide has shown promise as a lead compound for developing new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer treatments. The unique structural features of this compound, including the furan moiety and naphthalene backbone, contribute to its biological activity.
Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi. For instance, studies have demonstrated that modifications to the carboxamide group enhance activity against yeast-like fungi and certain bacterial strains.
| Compound Derivative | Microbial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Derivative A | Candida albicans | 8 | Moderate |
| Derivative B | E. coli | 4 | High |
Organic Synthesis
Role as a Synthetic Intermediate
The compound serves as a versatile intermediate in organic synthesis. Its furan moiety allows for oxidative dearomatization reactions, leading to the production of polyfunctionalized furans which are valuable in creating complex organic molecules.
Synthesis Pathway
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Furan Ring: Utilizing Paal–Knorr synthesis.
- Coupling Reactions: Engaging in electrophilic aromatic substitution to form the naphthalene structure.
- Functionalization: Modifying the carboxamide group to enhance reactivity.
Biochemical Applications
Enantioselective Synthesis
this compound is utilized in the enantioselective synthesis of drug-like molecules such as 1-phenylpropan-2-amines. This process employs immobilized whole-cell biocatalysts with transaminase activity, achieving high conversion rates and enantiomeric excess.
| Enantiomer Type | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|
| R-enantiomer | 89 | >99 |
| S-enantiomer | >48 | >95 |
Interaction Studies
Molecular Docking Analysis
Studies involving molecular docking have been conducted to understand the binding affinity of this compound to various biological targets, including enzymes involved in disease pathways. These studies provide insights into the compound's mechanism of action and guide further optimization for enhanced efficacy.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Observations :
- The furan substituent in the target compound introduces a heterocyclic oxygen, which may reduce melting points compared to alkoxy-phenyl analogs (e.g., 11b at 95°C vs. 9a at 139°C) due to reduced symmetry and intermolecular hydrogen bonding .
- Yields for similar compounds range from 55% to 86%, depending on substituent position and steric effects .
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects and mechanisms.
Chemical Structure
The compound can be described structurally as follows:
- Furan moiety : A five-membered aromatic ring containing one oxygen atom.
- Propan-2-yl side chain : A branched alkyl chain that enhances lipophilicity.
- Naphthalene core : A fused double-ring system that contributes to its stability and biological activity.
- Carboxamide group : Imparts polar characteristics, facilitating interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been associated with various pharmacological properties, including:
-
Antimicrobial Activity
- Studies have shown that derivatives of furan, including those similar to this compound, exhibit significant antibacterial properties. For instance, a related furan derivative demonstrated an MIC (Minimum Inhibitory Concentration) against Escherichia coli at 64 µg/mL .
- The compound's structure allows it to interact effectively with bacterial cell membranes, disrupting their integrity.
-
Anti-inflammatory Effects
- Certain furan derivatives have been evaluated for their anti-inflammatory properties. Compounds with similar structures have shown COX-2 inhibitory activity comparable to known anti-inflammatory drugs like rofecoxib .
- Inflammatory models in rats indicated that these compounds can significantly reduce inflammation markers.
-
Anticancer Activity
- Preliminary studies suggest that this compound may exhibit anticancer properties. For example, furan derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
- Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .
Case Study 1: Antibacterial Evaluation
A study investigated the antibacterial efficacy of a series of furan-based compounds against various pathogens. The results highlighted that compounds with structural similarities to this compound demonstrated:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 64 | Escherichia coli |
| Compound B | 128 | Staphylococcus aureus |
| Compound C | 32 | Bacillus cereus |
Case Study 2: Anti-inflammatory Activity
In an experimental model using carrageenan-induced inflammation in rats, several furan derivatives were tested:
| Compound | Inhibition (%) | Reference Drug (Rofecoxib) |
|---|---|---|
| N-[1-(furan-3-y)propan-2-y]naphthalene-2-carboxamide | 75 | 80 |
| Compound D | 70 | 78 |
| Compound E | 65 | 75 |
These results suggest significant anti-inflammatory potential for the compound under investigation.
The proposed mechanisms of action for the biological activities of N-[1-(furan-3-y)propan-2-y]naphthalene-2-carboxamide include:
- Interaction with Enzymes : The carboxamide group may facilitate binding to enzyme active sites, inhibiting their function.
- Membrane Disruption : The lipophilic nature of the naphthalene ring can integrate into bacterial membranes, leading to increased permeability and cell death.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction.
Q & A
Q. How to design degradation studies to assess long-term environmental impact?
- Protocol :
- Photolysis : Exclude UV light in stability studies ().
- Hydrolysis : Test pH-dependent degradation (pH 3–9) at 25°C and 40°C.
- Microbial Assays : Use soil slurry models to simulate biodegradation .
Notes
- Contradictions in Evidence : While naphthalene derivatives are flagged for hepatic toxicity in , specific carboxamides (e.g., in ) show lower acute toxicity, emphasizing the need for substituent-specific studies.
- Methodological Gaps : Limited data on enantiomeric purity; recommend chiral HPLC for compounds with stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
